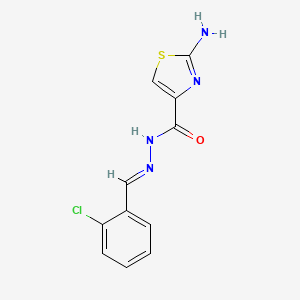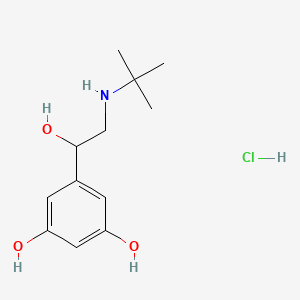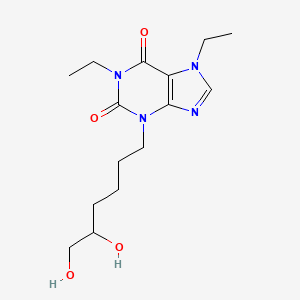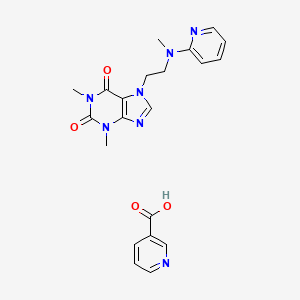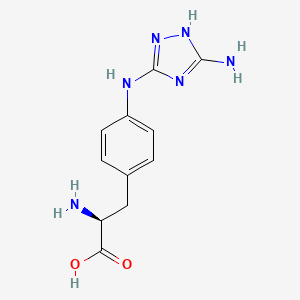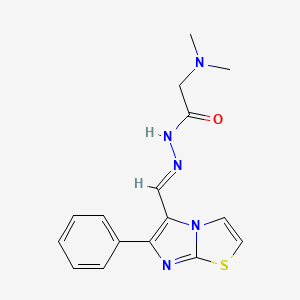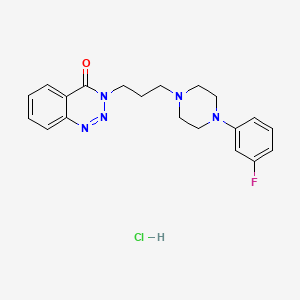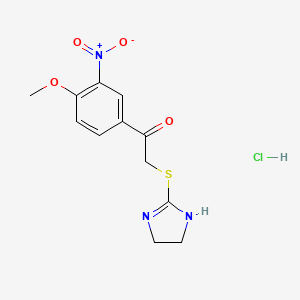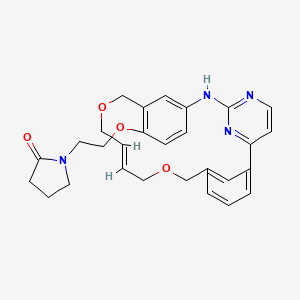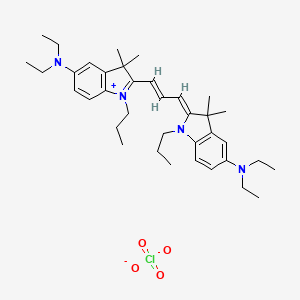
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core structure, which is substituted with diethylamino groups and prop-1-enyl chains, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the indolium core, followed by the introduction of diethylamino groups and prop-1-enyl chains through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
化学反応の分析
Types of Reactions
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with distinct characteristics.
Substitution: The diethylamino groups and prop-1-enyl chains can be substituted with other functional groups, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can produce a variety of functionalized indolium derivatives.
科学的研究の応用
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate involves its interaction with molecular targets and pathways. The compound’s diethylamino groups and indolium core play a crucial role in its binding affinity and electronic interactions. These interactions can modulate various biological pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium chloride
- 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium bromide
Uniqueness
The uniqueness of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate lies in its specific perchlorate anion, which can influence its solubility, stability, and reactivity compared to its chloride and bromide counterparts. This distinct property makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
93858-43-6 |
|---|---|
分子式 |
C37H55ClN4O4 |
分子量 |
655.3 g/mol |
IUPAC名 |
(2Z)-2-[(E)-3-[5-(diethylamino)-3,3-dimethyl-1-propylindol-1-ium-2-yl]prop-2-enylidene]-N,N-diethyl-3,3-dimethyl-1-propylindol-5-amine;perchlorate |
InChI |
InChI=1S/C37H55N4.ClHO4/c1-11-24-40-32-22-20-28(38(13-3)14-4)26-30(32)36(7,8)34(40)18-17-19-35-37(9,10)31-27-29(39(15-5)16-6)21-23-33(31)41(35)25-12-2;2-1(3,4)5/h17-23,26-27H,11-16,24-25H2,1-10H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
NXNVNAKBDLWJHL-UHFFFAOYSA-M |
異性体SMILES |
CCCN\1C2=C(C=C(C=C2)N(CC)CC)C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)N(CC)CC)CCC)(C)C.[O-]Cl(=O)(=O)=O |
正規SMILES |
CCCN1C2=C(C=C(C=C2)N(CC)CC)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)N(CC)CC)CCC)(C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



